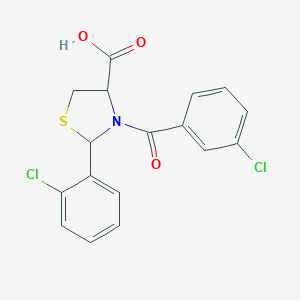
3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid is a thiazolidine-4-carboxylic acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of 3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid involves the inhibition of various inflammatory mediators such as cytokines, chemokines, and prostaglandins. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are major contributors to various diseases. It has also been shown to induce apoptosis in cancer cells, which is a promising mechanism for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid in lab experiments include its potent anti-inflammatory and antioxidant properties, as well as its potential anticancer activity. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid. One potential direction is the development of novel drug delivery systems to improve the solubility and bioavailability of this compound. Another potential direction is the study of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid involves the reaction of 2-chlorobenzaldehyde and 3-chlorobenzoyl chloride with thiosemicarbazide in the presence of a base. The product is then treated with chloroacetic acid to yield the final product. This method has been optimized for high yield and purity and has been widely used in the synthesis of this compound.
Aplicaciones Científicas De Investigación
3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. It has also been studied for its potential anticancer activity, with promising results in preclinical studies.
Propiedades
Nombre del producto |
3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid |
|---|---|
Fórmula molecular |
C17H13Cl2NO3S |
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C17H13Cl2NO3S/c18-11-5-3-4-10(8-11)15(21)20-14(17(22)23)9-24-16(20)12-6-1-2-7-13(12)19/h1-8,14,16H,9H2,(H,22,23) |
Clave InChI |
OMXGENZGYLGXLC-UHFFFAOYSA-N |
SMILES |
C1C(N(C(S1)C2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)Cl)C(=O)O |
SMILES canónico |
C1C(N(C(S1)C2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(4-Hydroxy-3-methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B259071.png)
![5-ethyl-3-(prop-2-ynylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B259072.png)



![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B259077.png)
![Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B259079.png)


![4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B259088.png)

![3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid](/img/structure/B259090.png)